The thermodynamic stability of azinic acid is fundamentally governed by the inherent weakness of nitrogen-oxygen bonds within its molecular structure. Compounds containing N-O bonds are characteristically thermally unstable due to the relatively low bond dissociation energies, typically ranging from 40-60 kcal/mol [3] [4]. This structural feature makes azinic acid susceptible to thermal decomposition at elevated temperatures.
Based on comparative analysis with structurally similar nitrogen oxoacids and hydroxylamine derivatives, azinic acid is expected to undergo thermal decomposition through a radical mechanism [3] [5]. The decomposition process likely initiates with homolytic cleavage of the weaker N-O bonds, generating reactive radical intermediates that subsequently undergo further fragmentation [5] [6].
The major decomposition products anticipated from azinic acid thermal breakdown include ammonia (NH₃), water (H₂O), nitrous oxide (N₂O), and nitric oxide (NO) [5] [6]. These products are consistent with the decomposition patterns observed in related nitrogen-oxygen compounds where N-O bond scission predominates [3] [7].
| Parameter | Value/Description | Notes |
|---|---|---|
| Decomposition Temperature Range (°C) | Not experimentally determined | Similar N-O compounds decompose <200°C |
| Thermal Stability Classification | Thermally unstable | Based on N-O bond weakness |
| Decomposition Mechanism | Likely radical mechanism | Similar to hydroxylamine decomposition |
| Major Decomposition Products | NH₃, H₂O, N₂O, NO | Based on N-O bond cleavage patterns |
| Activation Energy (estimated) | Not determined | Requires experimental determination |
| Stability in Air | Unstable due to oxidation | Prone to oxidative decomposition |
| Stability under Inert Conditions | More stable than in air | Less oxidative stress |
The compound demonstrates enhanced stability under inert atmospheric conditions compared to air exposure, where oxidative degradation processes accelerate decomposition [5] [8]. This behavior is characteristic of nitrogen oxoacids that are susceptible to further oxidation of nitrogen centers when exposed to atmospheric oxygen [9].
The solubility characteristics of azinic acid can be predicted based on its molecular structure and physicochemical properties. The compound's XLogP3-AA value of -1.3 indicates high hydrophilicity and strong preference for polar solvents [1] . This negative partition coefficient suggests favorable interactions with polar media through hydrogen bonding and dipole-dipole interactions [11] [12].
Azinic acid possesses two hydrogen bond donor sites and two hydrogen bond acceptor sites, facilitating extensive hydrogen bonding networks with protic solvents [1]. The topological polar surface area of 53.9 Ų further supports its polar nature and expected high solubility in polar solvents [1].
| Solvent Category | Predicted Solubility | Basis for Prediction | XLogP3 Indicator |
|---|---|---|---|
| Water | High | Polar, H-bonding capable | -1.3 favors water |
| Methanol | High | Polar protic, H-bonding | -1.3 favors polar |
| Ethanol | High | Polar protic, H-bonding | -1.3 favors polar |
| Ethyl Ether | Low | Limited H-bonding | Limited by polarity |
| Benzene | Very Low | Nonpolar | Poor due to polarity mismatch |
| Chloroform | Low | Low polarity | Poor due to polarity |
| Carbon Disulfide | Very Low | Nonpolar | Poor due to polarity |
| Acetone | Low | Polar aprotic | Moderate |
In aqueous solutions, azinic acid is expected to exhibit high solubility due to its ability to form multiple hydrogen bonds with water molecules [13] [14]. The presence of both amino and hydroxyl functional groups enables extensive solvation through water molecules, similar to the behavior observed in hydroxylamine [13] [15].
Protic organic solvents such as methanol and ethanol should also demonstrate good solvation capabilities for azinic acid [16] [17]. These solvents can participate in hydrogen bonding interactions while providing a less polar environment than water [16].
Non-polar solvents including benzene, carbon disulfide, and aliphatic hydrocarbons are predicted to show very poor solubility for azinic acid [12] [18]. The significant polarity mismatch and absence of hydrogen bonding capabilities in these solvents create unfavorable thermodynamic conditions for dissolution [18] [19].
Azinic acid exhibits amphoteric behavior, functioning as both a Brønsted acid and a weak base depending on solution conditions [2] [20]. As a nitrogen oxoacid, it can undergo stepwise deprotonation reactions, with the first ionization involving the hydroxyl proton and potential secondary ionization of the amino group [21] [22].
The estimation of pKa values for azinic acid relies on empirical correlations developed for oxoacids and comparison with structurally related compounds [21] [23]. For oxoacids with the general formula containing nitrogen as the central atom, approximate pKa values can be calculated using the relationship pKa ≈ 8 - 5p, where p represents the number of oxygen atoms not participating in OH groups [21].
| Property | Value | Method/Reference |
|---|---|---|
| pKa₁ (estimated) | ~3-5 | Oxoacid correlation |
| pKa₂ (estimated) | ~8-10 | Secondary ionization |
| Conjugate Base 1 | NH₂O₂⁻ | First deprotonation |
| Conjugate Base 2 | NHO₂²⁻ | Second deprotonation |
| Acid Strength Classification | Weak acid | Compared to similar oxoacids |
| Base Strength (conjugate) | Weak base | Based on pKa values |
| pH of 0.1 M solution (estimated) | ~3-4 | Calculated from pKa₁ |
The first acid dissociation constant (pKa₁) is estimated to fall within the range of 3-5, positioning azinic acid as a weak acid comparable to other nitrogen oxoacids [24] [22]. This acidity level is intermediate between stronger inorganic acids and typical organic carboxylic acids [20] [25].
The second ionization (pKa₂) is predicted to occur at a significantly higher pH value, approximately 8-10, involving deprotonation from the amino nitrogen [23] [26]. This secondary ionization is characteristic of compounds containing amino groups where the nitrogen lone pair participates in acid-base equilibria [26].
The conjugate base species formed through sequential deprotonation exhibit increasing basicity, with the fully deprotonated form (NHO₂²⁻) demonstrating stronger basic character than the mono-deprotonated species (NH₂O₂⁻) [27] [28]. This behavior follows the expected pattern for polyprotic acids where successive deprotonation steps become increasingly difficult [29] [30].